molecular formula C26H26N4O3S B11607221 (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11607221
M. Wt: 474.6 g/mol
InChI Key: OPSDAXCPKWVIPW-DQRAZIAOSA-N
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Description

The compound (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is synthesized through the cyclization of appropriate thiosemicarbazide and hydrazine derivatives. The subsequent steps involve the introduction of the butoxyphenyl and butyl groups through nucleophilic substitution reactions. The final step includes the formation of the indolone moiety via a condensation reaction under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl or butyl positions, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl or butyl derivatives.

Scientific Research Applications

(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The butoxyphenyl and indolone moieties play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one lies in its specific functional groups, which confer distinct chemical and biological properties. The butoxyphenyl group enhances its lipophilicity, improving its ability to penetrate cell membranes. The indolone moiety contributes to its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-(1-butyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H26N4O3S/c1-3-5-15-29-20-10-8-7-9-19(20)21(24(29)31)22-25(32)30-26(34-22)27-23(28-30)17-11-13-18(14-12-17)33-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3/b22-21-

InChI Key

OPSDAXCPKWVIPW-DQRAZIAOSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCCC)S3)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCCC)S3)C1=O

Origin of Product

United States

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